N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride (CAS: 1216786-03-6) is a benzothiazole-derived small molecule with a molecular formula of C₂₂H₂₈ClN₃O₄S₂ and an average molecular weight of 498.053 g/mol . Structurally, it features:
- A 2-(methylsulfonyl)benzamide group, offering hydrogen-bond acceptor properties via the sulfonyl and amide functionalities.
- A hydrochloride salt form, enhancing aqueous solubility for pharmacological applications.
This compound’s design suggests applications in targeting enzymes or receptors where sulfonamide/benzothiazole hybrids are active, such as kinase inhibition or antimicrobial therapy.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2.ClH/c1-15-11-12-17(29-4)19-20(15)30-22(23-19)25(14-8-13-24(2)3)21(26)16-9-6-7-10-18(16)31(5,27)28;/h6-7,9-12H,8,13-14H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALIIVOTLAOWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride is a synthetic compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound contains a thiazole moiety, which has been recognized for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research has shown that compounds with similar structures exhibit significant biological activities. The thiazole ring is particularly noted for its role in cytotoxicity against various cancer cell lines.
Anticancer Activity
- Mechanism of Action : The compound's anticancer effects are thought to arise from its ability to interact with specific cellular targets, leading to apoptosis in cancer cells. Studies have indicated that thiazole derivatives can inhibit Bcl-2 proteins, which are involved in regulating apoptosis, thereby promoting cell death in cancerous cells .
- In Vitro Studies : In vitro assays have demonstrated that related thiazole compounds exhibit IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic activity .
- Case Study : A study by Evren et al. (2019) showed that a thiazole derivative demonstrated strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with significant cytotoxicity observed at low concentrations .
Other Biological Activities
- Antimicrobial Properties : Thiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens, making them potential candidates for the development of new antibiotics.
- Anti-inflammatory Effects : Some studies suggest that compounds containing thiazole moieties can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds is heavily influenced by their structural features:
- Substituents on the Thiazole Ring : Variations in substituents can significantly affect potency and selectivity. For instance, the presence of electron-donating groups like methyl at specific positions enhances cytotoxic activity .
- Dimethylamino Group : The dimethylamino group contributes to the overall lipophilicity and bioavailability of the compound, facilitating better interaction with biological targets.
Data Summary Table
| Activity Type | IC50 (µg/mL) | Cell Lines Tested | Reference |
|---|---|---|---|
| Anticancer | 1.61 ± 1.92 | Jurkat T cells, A-431 | Evren et al., 2019 |
| Anticancer | 1.98 ± 1.22 | Various cancer cell lines | Evren et al., 2019 |
| Antimicrobial | Variable | Various bacterial strains | Literature Review |
| Anti-inflammatory | Not specified | In vitro models | Literature Review |
Scientific Research Applications
Structure-Activity Relationship (SAR)
The presence of the thiazole moiety in the compound enhances its biological activity, particularly in anticancer and antimicrobial applications. The methoxy group contributes to improved solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have shown promising results against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) .
Case Study: Anticancer Efficacy
A study demonstrated that thiazole-integrated compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM against selected cancer cell lines. The structural modifications, such as the introduction of electron-donating groups, enhanced their activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Thiazole derivatives have been identified as effective agents against various bacterial strains, including MRSA and S. aureus.
Case Study: Antimicrobial Activity
In a recent study, a series of thiazole compounds were synthesized and tested for their antibacterial properties. The lead compound demonstrated an MIC of 3.125 µg/mL against S. aureus, comparable to standard antibiotics .
Neuropharmacological Applications
The compound's structural features suggest potential interactions with neurotransmitter systems, making it a candidate for investigating neuropharmacological effects.
Case Study: Neurotransmitter Interaction
Research on related compounds indicates that thiazole derivatives can modulate serotonin transporters, which are crucial targets for antidepressant drugs . This suggests that N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride may possess similar properties.
Summary of Applications
The applications of this compound span multiple domains:
- Anticancer Research : Effective against various cancer cell lines.
- Antimicrobial Development : Potent against bacterial strains like MRSA.
- Neuropharmacology : Potential interactions with serotonin transporters.
Comparison with Similar Compounds
Table 1: Key Functional Groups and Their Roles
Key Observations :
- The target compound’s benzothiazole core differs from the triazole rings in compounds [7–15], which may alter target selectivity. Benzothiazoles are known for CNS permeability, whereas triazoles are often used in antifungal agents .
- The methylsulfonyl group in the target compound parallels the phenylsulfonyl groups in compounds [7–15], both contributing to electrostatic interactions with binding pockets. However, methylsulfonyl may reduce steric hindrance compared to bulkier aryl sulfonates.
Table 2: Spectroscopic Signatures
Pharmacokinetic and Physicochemical Properties
Table 3: Predicted Properties
Key Differences :
- The hydrochloride salt of the target compound enhances bioavailability compared to neutral triazole derivatives.
- The dimethylaminopropyl chain may facilitate tissue penetration, contrasting with the polar ketone groups in compounds [10–15].
Q & A
Basic: What are the critical steps in synthesizing the compound to ensure high purity and yield?
Methodological Answer:
The synthesis of this benzamide derivative requires careful optimization of reaction conditions. Key steps include:
- Amide bond formation: Use coupling agents like EDCI or carbodiimides (e.g., N-ethyl-N’-(dimethylaminopropyl)-carbodiimide) with activating agents such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions .
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, as seen in analogous benzamide syntheses .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures separation of unreacted intermediates. Crystallization from methanol or ethanol can further improve purity .
Reference Yield Optimization: Reflux times (4–12 hours) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical to achieving yields >70% .
Basic: How can structural confirmation be reliably performed for this compound?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of dimethylamino protons (δ ~2.2–2.5 ppm), methylsulfonyl group (singlet at δ ~3.3 ppm), and aromatic protons from the benzo[d]thiazole and benzamide moieties (δ 6.5–8.0 ppm) .
- Mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ or [M-Cl]+ for hydrochloride salts) with an error margin <5 ppm .
- X-ray crystallography: Resolve ambiguities in regiochemistry or salt form, as demonstrated for structurally related amides .
Advanced: How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., varying IC50 values) may arise from:
- Assay conditions: Standardize parameters like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Cellular vs. enzymatic assays: Compare inhibition in cell-free (e.g., kinase assays) and cell-based systems to differentiate direct target engagement from off-target effects .
- Batch variability: Ensure compound purity (>95% by HPLC) and confirm salt form stability (e.g., HCl vs. freebase) using TGA/DSC .
Advanced: What computational strategies are effective for predicting the compound’s binding mode to target proteins?
Methodological Answer:
- Molecular docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors. Prioritize hydrogen bonds between the methylsulfonyl group and conserved lysine/arginine residues .
- MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues for mutagenesis studies .
- SAR analysis: Corlate substituent effects (e.g., methoxy vs. methyl groups) with activity data to refine pharmacophore models .
Basic: What purification techniques are optimal for removing byproducts in the final synthesis step?
Methodological Answer:
- Liquid-liquid extraction: Use dichloromethane/water to remove unreacted amines or acids .
- Silica gel chromatography: Employ a gradient of 5–20% methanol in dichloromethane for polar byproducts .
- Recrystallization: Methanol/water (4:1 v/v) is effective for hydrochloride salts, yielding >95% purity .
Advanced: How can researchers design SAR studies to improve the compound’s metabolic stability?
Methodological Answer:
- Metabolite identification: Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidation or demethylation sites .
- Derivatization: Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide ring to block CYP450-mediated metabolism .
- LogP optimization: Reduce logP (via polar substituents) to enhance solubility and reduce hepatic clearance .
Basic: What analytical methods are recommended for quantifying the compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column (50 × 2.1 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 500→382 (quantifier) and 500→254 (qualifier) .
- Sample preparation: Protein precipitation with acetonitrile (3:1 v/v) or solid-phase extraction (HLB cartridges) achieves >90% recovery .
Advanced: How can crystallography resolve ambiguities in the compound’s salt form or stereochemistry?
Methodological Answer:
- Single-crystal X-ray diffraction: Grow crystals via slow evaporation of methanol/water. Confirm the hydrochloride counterion via Cl−···H–N hydrogen bonds (distance ~2.1 Å) .
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., π-π stacking of benzo[d]thiazole rings) to explain packing stability .
Basic: What stability-indicating assays are critical for long-term storage studies?
Methodological Answer:
- Forced degradation: Expose the compound to heat (60°C, 48 hr), acid/base (0.1N HCl/NaOH, 24 hr), and UV light to identify degradation products .
- HPLC-UV: Monitor main peak area loss and new peaks at 254 nm. Use a mobile phase of 0.1% TFA in water/acetonitrile .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR/Cas9 knockout: Generate cell lines lacking the putative target (e.g., kinase) to confirm on-target effects .
- Thermal proteome profiling (TPP): Identify target engagement by measuring protein melting shifts in cellular lysates .
- In vivo PET imaging: Radiolabel the compound (e.g., with 11C) to track biodistribution and target occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
